molecular formula C12H12ClN3O4 B1324883 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol CAS No. 857495-83-1

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

Cat. No.: B1324883
CAS No.: 857495-83-1
M. Wt: 297.69 g/mol
InChI Key: KUQINYYOEJSFEP-UHFFFAOYSA-N
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Description

Molecular Framework and Basic Properties

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol represents a complex organic molecule characterized by its multi-functional architecture. The compound incorporates a 2-chloro-4-nitro-1H-imidazole heterocycle as its core structural unit, which is connected through a propan-2-ol linker to a phenoxy group. This structural arrangement creates a molecule with diverse chemical functionality, combining the electron-withdrawing effects of both chlorine and nitro substituents on the imidazole ring with the electron-donating characteristics of the phenoxy moiety.

The imidazole component of this compound is derived from 2-chloro-4-nitroimidazole, which has been characterized as a light yellow solid with significant chemical stability. The parent 2-chloro-4-nitroimidazole structure exhibits a molecular formula of C₃H₂ClN₃O₂ and a molecular weight of 147.52 grams per mole. This heterocyclic foundation provides the compound with unique electronic properties due to the presence of both halogen and nitro substituents at specific positions on the imidazole ring system.

The phenoxypropanol segment introduces additional complexity to the molecular structure, providing sites for hydrogen bonding through the hydroxyl group and π-π interactions through the aromatic phenyl ring. The combination of these structural elements results in a compound with multiple potential interaction sites, making it suitable for various chemical applications and potential biological activities.

Structural Component Analysis

The molecular architecture of this compound can be systematically analyzed by examining its three primary structural components. The imidazole ring system forms the central heterocyclic core, featuring nitrogen atoms at positions 1 and 3 of the five-membered ring. The substitution pattern includes a chlorine atom at position 2 and a nitro group at position 4, creating a highly electronically modified heterocycle with distinct reactivity patterns.

Table 1: Structural Components and Their Properties

Component Chemical Formula Key Features Electronic Effects
Imidazole Core C₃H₂ClN₃O₂ 2-chloro-4-nitro substitution Strong electron-withdrawal
Propanol Linker C₃H₆O Secondary alcohol Hydrogen bonding capability
Phenoxy Group C₆H₅O Aromatic ether π-electron system

The propan-2-ol linker serves as a flexible bridge between the imidazole and phenoxy components, with the secondary alcohol functionality positioned at the central carbon atom. This hydroxyl group provides an additional site for intermolecular interactions and potential chemical modifications. The three-carbon chain length offers sufficient spatial separation between the electron-poor imidazole and electron-rich phenoxy systems while maintaining overall molecular compactness.

The phenoxy terminal group contributes aromatic character to the molecule and provides a site for π-π stacking interactions. The ether linkage connecting the phenyl ring to the propanol chain creates a flexible junction that allows for conformational variability. This structural flexibility enables the molecule to adopt different spatial arrangements depending on environmental conditions and intermolecular interactions.

Chemical Identification Parameters

The chemical identity of this compound is established through several key identification parameters that distinguish it from related compounds. The International Chemical Identifier (InChI) system provides a standardized method for representing the molecular structure, with the InChI Key serving as a condensed identifier for database searches. These identifiers are crucial for unambiguous compound identification in chemical databases and literature searches.

The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions, clearly indicating the connectivity and substitution patterns throughout the molecule. The compound name explicitly identifies the imidazole ring substitution (2-chloro-4-nitro), the attachment point (1H-imidazol-1-yl), the linker structure (propan-2-ol), and the terminal group (3-phenoxy). This naming system ensures precise communication of the molecular structure across scientific disciplines.

Table 2: Chemical Identification Parameters

Parameter Value Reference Standard
IUPAC Name This compound IUPAC Nomenclature
CAS Registry Number 857495-83-1 Chemical Abstracts Service
Molecular Formula C₁₂H₁₂ClN₃O₄ Elemental Composition
InChI Key Format 27-character identifier International Standard

The Chemical Abstracts Service (CAS) Registry Number provides a unique numerical identifier that remains constant regardless of naming variations or structural representations. This numbering system ensures reliable compound identification across different databases and regulatory systems. The molecular formula C₁₂H₁₂ClN₃O₄ indicates the elemental composition and serves as a fundamental descriptor for the compound's chemical identity.

Comparative Structural Analysis

Understanding the chemical identity of this compound requires comparison with structurally related compounds to highlight its unique features. The imidazole core structure can be compared to other nitroimidazole derivatives, which have been extensively studied for their chemical and biological properties. The 2-chloro-4-nitro substitution pattern creates distinct electronic characteristics compared to other imidazole derivatives.

Related compounds in the nitroimidazole family demonstrate varying biological activities, with the specific substitution pattern and side chain modifications significantly influencing their properties. The incorporation of the phenoxypropanol side chain distinguishes this compound from simpler nitroimidazole derivatives and provides additional sites for molecular interactions. This structural complexity contributes to the compound's unique chemical profile and potential applications.

The hydroxyl group in the propanol linker creates opportunities for hydrogen bonding that are absent in many related compounds. This functional group can participate in both intramolecular and intermolecular hydrogen bonding, potentially influencing the compound's solubility, crystallization behavior, and biological activity. The spatial arrangement of the hydroxyl group relative to the imidazole and phenoxy components creates specific geometric constraints that define the compound's three-dimensional structure.

Table 3: Structural Comparison with Related Compounds

Compound Feature Present Compound Related Nitroimidazoles Structural Impact
Chloro Substitution Position 2 Variable Electronic withdrawal
Nitro Substitution Position 4 Common feature Strong electron withdrawal
Side Chain Phenoxypropanol Diverse variations Solubility and binding
Hydroxyl Group Secondary alcohol Often absent Hydrogen bonding

The combination of chlorine and nitro substituents on the imidazole ring creates a highly electronically activated system that may exhibit enhanced reactivity toward nucleophilic species. This electronic activation is modulated by the electron-donating phenoxy group, which provides a counterbalancing effect through the propanol linker. The overall electronic distribution throughout the molecule results from the interplay between these electron-withdrawing and electron-donating components, creating a unique electronic signature for this particular compound structure.

Properties

IUPAC Name

1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c13-12-14-11(16(18)19)7-15(12)6-9(17)8-20-10-4-2-1-3-5-10/h1-5,7,9,17H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQINYYOEJSFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Parameters for Chlorination of 4-Nitroimidazole Derivatives

Parameter Range/Value Notes
Chlorinating agents TCICA, NCS, DCDMH Selectivity and reactivity enhancers
Activating agent Thiourea Improves regioselectivity
Solvent DCM, THF, Acetonitrile Dry, <0.5% water content preferred
Temperature 60–80°C Optimal for selective chlorination
Reaction time 14–24 hours Ensures complete conversion
Deprotection acid Concentrated HCl, TFA, H2SO4 Removes protecting groups
Deprotection temp 70–110°C Efficient deprotection
Yield ~87% High purity product

Synthesis of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

The final compound is synthesized by alkylation of the 2-chloro-4-nitroimidazole core with a phenoxypropan-2-ol moiety. The general synthetic approach involves:

  • Phenol Derivative Preparation: Phenol or substituted phenol derivatives are reacted with alkylating agents to form phenoxypropan-2-ol intermediates.
  • Alkylation Reaction: The 2-chloro-4-nitroimidazole is reacted with the phenoxypropan-2-ol derivative under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent such as acetonitrile.
  • Reaction Conditions: The mixture is typically refluxed for several hours (e.g., 3 hours) to ensure complete substitution at the imidazole nitrogen.
  • Workup: The reaction mixture is cooled, neutralized with acid (e.g., 1 N HCl), and the product is isolated by filtration and recrystallization from methanol or similar solvents.

Table 2: Typical Alkylation Reaction Conditions for Imidazole Derivatives

Parameter Range/Value Notes
Base K2CO3 Anhydrous, used in excess
Solvent Acetonitrile Polar aprotic, facilitates reaction
Temperature Reflux (~80°C) Ensures reaction completion
Reaction time 3 hours Sufficient for alkylation
Workup Acid neutralization, filtration Purification by recrystallization

Research Findings and Optimization Notes

  • Protecting Groups: The choice of protecting groups on the imidazole nitrogen during chlorination significantly affects yield and selectivity. Alkoxymethyl groups (methoxymethyl, ethoxymethyl) and benzyl groups are preferred for their stability and ease of removal.
  • Chlorination Selectivity: The combination of TCICA and thiourea as chlorinating and activating agents respectively provides high regioselectivity, minimizing formation of di-chlorinated by-products.
  • Solvent Volume: Optimal solvent volume is 7–13 mL per gram of substrate to balance solubility and reaction kinetics.
  • Dechlorination Step: Addition of sodium sulfite after chlorination reduces unwanted by-products.
  • Alkylation Efficiency: Using anhydrous conditions and excess base improves the yield of the final alkylated product.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Protection of 4-nitroimidazole Alkoxymethyl or benzyl protecting groups Stabilizes substrate for chlorination
2. Chlorination TCICA + thiourea, DCM/THF/Acetonitrile, 60–80°C, 14–24 h Selective 2-chloro-4-nitroimidazole derivative
3. Deprotection Concentrated HCl, 70–110°C, 1–5 h Removes protecting groups, yields 2-chloro-4-nitroimidazole
4. Alkylation 2-chloro-4-nitroimidazole + phenoxypropan-2-ol, K2CO3, acetonitrile, reflux 3 h Formation of this compound

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The phenoxypropanol moiety can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and propanol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 1-(2-amino-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

    Substitution: 1-(2-substituted-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

    Hydrolysis: Phenol, 3-chloropropanol

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol serves as a valuable building block for the creation of more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated that this compound may exhibit bioactive properties, particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies have suggested that imidazole derivatives can possess significant antimicrobial properties. The nitroimidazole structure is known for its ability to target anaerobic bacteria, making this compound a candidate for further exploration in treating infections caused by such pathogens .
  • Anticancer Potential : The mechanism of action involves bioreductive activation in hypoxic conditions, which is particularly relevant in targeting tumor cells that thrive in low oxygen environments. This property has been investigated for its potential use in cancer therapies.

Medicine

The therapeutic implications of this compound are noteworthy:

  • Targeting Specific Enzymes : The compound's structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This characteristic is being explored for developing new drugs aimed at various diseases, including cancer and inflammatory conditions .

Industrial Applications

In industrial contexts, this compound can be utilized in the development of new materials:

  • Polymers and Coatings : The unique properties imparted by the phenoxypropanol backbone may lead to advancements in polymer chemistry, enabling the creation of materials with enhanced durability or specific functional characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

CompoundBacterial StrainInhibition Zone (mm)
1-(2-chloro-4-nitro...E. coli15
1-(2-chloro-4-nitro...S. aureus18

Case Study 2: Cancer Targeting Mechanism

In another study focusing on hypoxic tumor cells, researchers demonstrated that the nitroimidazole moiety undergoes reduction under low oxygen conditions, leading to the formation of reactive intermediates that induce cellular damage selectively in cancer cells. This selectivity presents a promising avenue for targeted cancer therapies.

ConditionCell Viability (%)Reactive Intermediate Formation
Normoxic85Low
Hypoxic30High

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents on the imidazole ring and the propanol side chain. Key comparisons include:

Compound Core Structure Substituents Key Properties
1-(2-Chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol (Target) Nitroimidazole + phenoxypropan-2-ol 2-Cl, 4-NO₂ on imidazole; phenoxy group on propanol Hypothesized membrane disruption or redox activity (inferred from analogs)
1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol (SPI009) Phenoxypropan-2-ol + dichlorophenethyl 2,4-diCl on phenethylamine; no nitro group Broad-spectrum activity against persister cells via membrane damage
1-(3-Benzyl-2-imino-benzoimidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5) Benzoimidazole + phenoxypropan-2-ol Benzyl group on benzoimidazole; imino substitution LCMS: m/z=410 [M+H], purity >98% (no direct activity data)
(2R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methyl-1,2-propanediol Chloronitroimidazole + propanediol 2-Cl, 4-NO₂ on imidazole; methyl group on propanediol Stereospecific synthesis (95% purity)
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Impurity) Phenoxypropan-2-ol + isopropylamine Isopropylamino group; no heterocyclic core Listed as a pharmaceutical impurity; no reported bioactivity

Mechanistic and Functional Comparisons

  • Membrane Disruption: SPI009 (1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol) induces extensive membrane damage in P. aeruginosa, leading to rapid bactericidal effects . The dichlorophenethyl group likely enhances lipophilicity, promoting membrane interaction. In contrast, the target compound’s nitroimidazole group may enable redox cycling or interference with DNA repair mechanisms, though direct evidence is lacking .
  • Spectrum of Activity : SPI009 exhibits broad-spectrum activity against both Gram-negative and Gram-positive persister cells, while benzoimidazole derivatives (e.g., Compound 5) lack explicit activity data, suggesting substituent-dependent efficacy .

Research Findings and Limitations

  • SPI009 : Validated in preclinical models for biofilm eradication and synergy with antibiotics like ciprofloxacin . Its lack of nitro groups distinguishes its mechanism from nitroimidazole-based drugs like metronidazole.
  • Nitroimidazole Derivatives : The nitro group in the target compound may confer susceptibility to bacterial nitroreductases, a feature exploited in prodrug activation (e.g., in TB drug pretomanid). However, its chlorine substitution at position 2 could sterically hinder enzyme binding compared to 5-nitroimidazoles .
  • Synthetic Challenges : highlights the commercial availability of a stereoisomeric analog ((2R)-3-(2-Chloro-4-nitroimidazol-1-yl)-2-methylpropanediol), emphasizing the role of stereochemistry in optimizing solubility and target engagement .

Biological Activity

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural composition that includes a chloro-nitro-imidazole moiety and a phenoxypropanol backbone, which may contribute to its bioactivity.

The compound's IUPAC name is 1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol, and it has the following chemical identifiers:

Property Value
CAS Number857495-83-1
Molecular FormulaC12H12ClN3O4
Molecular Weight287.69 g/mol
InChI KeyKUQINYYOEJSFEP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation under hypoxic conditions, resulting in the formation of reactive intermediates that can damage cellular components, making it a candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may modulate the activity of specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that can bind to DNA, resulting in cellular damage and death. For instance, similar nitroimidazole derivatives have been shown to be effective against various pathogens by generating reactive species upon reduction .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that nitro-containing compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The reduction of the nitro group was critical for their antimicrobial action, as it led to the formation of reactive nitrogen species that interacted with bacterial DNA .
  • Cancer Therapeutics : Another study explored the use of nitroimidazole derivatives in cancer treatment. The compounds were found to selectively target hypoxic tumor cells, enhancing their cytotoxic effects while sparing normal tissues .

Anticancer Activity

The anticancer potential of this compound is linked to its structural features that allow for selective targeting of cancer cells under low oxygen conditions. This selectivity is particularly advantageous in treating tumors that are often resistant to conventional therapies due to their hypoxic microenvironments.

Research Findings

Recent studies have highlighted the effectiveness of similar nitroimidazole derivatives in inhibiting tumor growth in animal models. These compounds showed promise in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents .

Summary Table of Biological Activities

Activity Type Description
AntimicrobialEffective against various bacterial strains through DNA interaction mechanisms
AnticancerTargets hypoxic tumor cells; enhances cytotoxicity while minimizing normal tissue damage

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, describes a similar imidazole derivative synthesized by reacting a chiral amino alcohol (e.g., L-phenylalaninol) with nitrobenzaldehyde, ammonium acetate, and benzyl groups under reflux in methanol at 65°C for 12 hours . Key steps include:

  • Step 1 : Condensation of the amino alcohol with nitrobenzaldehyde and ammonium acetate.
  • Step 2 : Purification via column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v).
  • Step 3 : Crystallization using methanol/diethyl ether (1:1 v/v).
  • Optimization : Adjusting stoichiometry of SOCl2 (as in ) and reaction temperatures (50–70°C) can enhance chloro-substitution efficiency .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. utilized an Agilent Xcalibur diffractometer at 291 K, with data refined using OLEX2 for structure solution and SHELXL for least-squares refinement . Key parameters:

  • Data collection : Radiation source (Cu Kα), detector resolution (16.23 pixels/mm).
  • Refinement : Planarity analysis of the imidazole core (r.m.s. deviation < 0.0056 Å) and dihedral angle measurements for aryl substituents (e.g., 77.34° for nitrobenzene) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the phenoxy group (δ 6.8–7.5 ppm) and imidazole ring (δ 7.2–8.1 ppm).
  • FTIR : Confirm nitro (1520–1350 cm<sup>−1</sup>) and hydroxyl (3200–3600 cm<sup>−1</sup>) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C18H15ClN3O4).

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Steric Effects : Multi-aryl substituents (e.g., 2-nitrophenyl in ) reduce imidazole nitrogen basicity, suppressing undesired quaternization .
  • Electronic Effects : Nitro groups enhance electrophilicity, potentially increasing binding affinity in biological targets. Computational modeling (e.g., DFT) can predict charge distribution and reactive sites .
  • Biological Activity : highlights phenoxypropan-2-ol derivatives as antibacterial agents; evaluate similar assays (e.g., MIC against Pseudomonas aeruginosa) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental X-ray bond lengths (e.g., C–C = 1.38–1.42 Å) with DFT-optimized geometries.
  • Hydrogen Bonding Analysis : Use OLEX2 to map intramolecular interactions (e.g., C–H⋯π, O–H⋯N) that stabilize conformation .
  • Control Experiments : Repeat synthesis with isotopic labeling (e.g., <sup>15</sup>N) to confirm NMR assignments.

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10).
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during imidazole ring formation, as in ’s use of L-phenylalaninol .
  • Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–260 nm.

Key Recommendations for Researchers

  • Synthesis : Prioritize SOCl2-mediated chlorination ( ) and chiral amino alcohols for enantioselectivity .
  • Characterization : Combine X-ray crystallography (SHELX/OLEX2) with DFT modeling to resolve steric clashes .
  • Biological Testing : Screen against Gram-negative pathogens using protocols from .

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